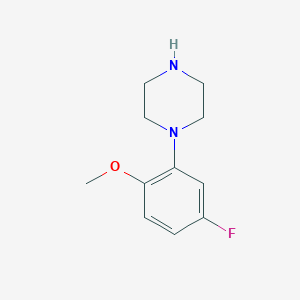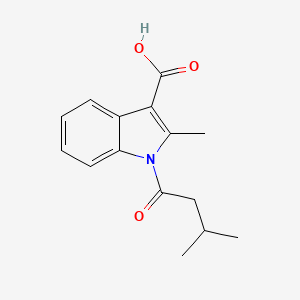
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The reaction conditions often require the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphorus-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphorus atoms in the compound can form bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Comparaison Avec Des Composés Similaires
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine can be compared with other similar organophosphorus compounds, such as:
Bis(diphenylphosphino)amine: This compound also contains diphenylphosphino groups but differs in its overall structure and reactivity.
Diphenylphosphinoethane: Another similar compound, which is used as a ligand in coordination chemistry.
The uniqueness of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine lies in its specific structure, which allows for unique interactions with metal ions and other chemical species.
Propriétés
Formule moléculaire |
C29H29NP2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
[5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2 |
Clé InChI |
PQHKXSOICTYGQD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)

